molecular formula C12H15FN2O3 B3325422 Linezolid impurity 3 CAS No. 212325-40-1

Linezolid impurity 3

Cat. No. B3325422
M. Wt: 254.26 g/mol
InChI Key: IKISJVHYIWZBRX-UHFFFAOYSA-N
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Patent
US06362334B1

Procedure details

3,4-Difluoronitrobenzene (PREPARATION 1, 24.967 g, 156.94 mmol) is added to a mixture of morpholine (60.0 ml, 688 mmol, 4.38 eq) in THF (30 ml) at −6°. The mixture is permitted to warm to 10° over 2 hrs then maintained at 10° for ½ hr. A mixture of citric acid monohydrate (75 g, 357 mmol, 2.27 eq) in water (365 ml) is added with concomitant exotherm to 28°. The phases are separated and the aqueous washed with toluene (95 ml). The organic phases are washed with water (315 ml), the aqueous back wash extracted with toluene (95 ml) and concentrated under reduced pressure. Toluene (76 ml) and methanol (60 ml) are added followed by palladium on carbon (5%, 50% water wet, 3.1370 g, 0.7371 mmol, 0.00470 eq) and the mixture sealed in a Parr shaker. Hydrogen pressure (40 PSI) is applied and maintained while agitating for 4.5 hrs. The catalyst is then removed by filtration under reduced pressure and washed with toluene (100 ml). The mixture is cooled to 2° and a mixture of aqueous potassium carbonate (47%, 17.1 ml, 85 mmol, 0.54 eq) and water (150 ml) is added. Methyl chloroformate (16.4 ml, 212 mmol, 1.35 eq) is then added while maintaining the temperature at about 3-3.5°. The resultant slurry is permitted to warm to 20-25° and stirred 17 hrs. The mixture is warmed to 75° to give a solution, then cooled to 46°, heptane (333 ml) added, then the mixture cooled to 0°, the precipitate collected by filtration with reduced pressure, washed with heptane (100 ml cooled to 5°) then water (230 ml cooled to 5°) and dried to give the title compound, TLC (silica gel; methanol/methylene chloride, 5/95) Rf=0.74 (one spot); NMR (CDCl3) 3.03, 3.76, 3.86, 6.75, 6.87, 6.98, 7.27; CMR (CDCl3) 51.18, 52.42, 67.03, 107.81, 114.56, 119.00, 133.25, 135.77, 154.07, 155.70,
Quantity
333 mL
Type
solvent
Reaction Step One
Quantity
24.967 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
365 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
16.4 mL
Type
reactant
Reaction Step Six
Quantity
3.137 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1F.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[H][H].C(=O)([O-])[O-].[K+].[K+].Cl[C:41]([O:43][CH3:44])=[O:42]>C1COCC1.O.[Pd].CCCCCCC>[C:41]([NH:9][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:2]([F:1])[CH:3]=1)([O:43][CH3:44])=[O:42] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
333 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
24.967 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
365 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
17.1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
16.4 mL
Type
reactant
Smiles
ClC(=O)OC
Step Seven
Name
Quantity
3.137 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while agitating for 4.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10° over 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then maintained at 10° for ½ hr
Duration
0.5 h
ADDITION
Type
ADDITION
Details
is added with concomitant exotherm to 28°
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the aqueous washed with toluene (95 ml)
WASH
Type
WASH
Details
The organic phases are washed with water (315 ml)
WASH
Type
WASH
Details
the aqueous back wash
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (95 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (76 ml) and methanol (60 ml) are added
CUSTOM
Type
CUSTOM
Details
the mixture sealed in a Parr shaker
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by filtration under reduced pressure
WASH
Type
WASH
Details
washed with toluene (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 2°
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 3-3.5°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20-25°
STIRRING
Type
STIRRING
Details
stirred 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to 75°
CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 46°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to 0°
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration with reduced pressure
WASH
Type
WASH
Details
washed with heptane (100 ml cooled to 5°)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (230 ml cooled to 5°) and dried

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(=O)(OC)NC1=CC(=C(C=C1)N1CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.